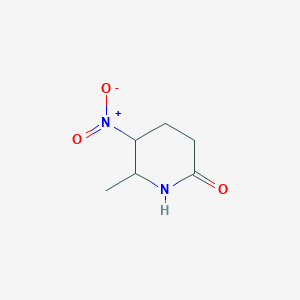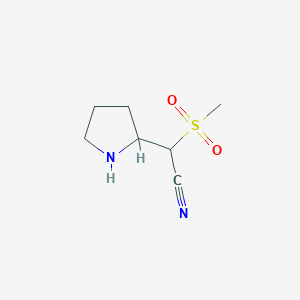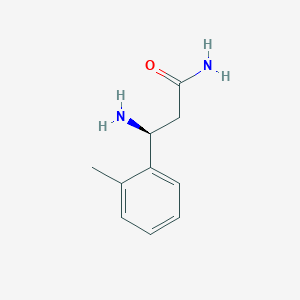![molecular formula C8H7ClN4O B13064141 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide](/img/structure/B13064141.png)
2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a fused pyrrolo-triazine ring system, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide typically involves the reaction of pyrrole derivatives with chlorinated triazine compounds. One common method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired pyrrolo-triazine structure . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include halogenation, cyclization, and amide formation, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrole ring can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo-triazine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
Avapritinib: A kinase inhibitor containing a pyrrolo-triazine scaffold, used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug with a similar fused heterocyclic structure, used in the treatment of COVID-19.
Uniqueness
2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c9-8-11-5(4-7(10)14)6-2-1-3-13(6)12-8/h1-3H,4H2,(H2,10,14) |
InChI Key |
FMRDCFAQFNFBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)Cl)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid](/img/structure/B13064083.png)


![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)




![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane](/img/structure/B13064143.png)
![2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine](/img/structure/B13064154.png)
![Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13064159.png)
